(Phenylthio)propanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylthio)propanone can be synthesized through several methods. One common approach involves the reaction of thiophenol with propanone derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting thiophenol with propanone in the presence of a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)propanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(Phenylthio)propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Phenylthio)propanone involves its interaction with various molecular targets. The phenylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the sulfur atom.
Thiophenol: Contains the phenylthio group but lacks the propanone backbone.
Benzyl mercaptan: Contains a sulfur atom attached to a benzyl group.
Properties
IUPAC Name |
1-phenylsulfanylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBEJBUPRGGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289455 | |
Record name | (PHENYLTHIO)PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-53-5 | |
Record name | 5042-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (PHENYLTHIO)PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5042-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the acetolysis of 1-chloro-3-(phenylthio)propanones?
A1: Investigating the acetolysis of 1-chloro-3-(phenylthio)propanones provides valuable insights into the reactivity of α-haloketones, a class of compounds significant in organic synthesis. This specific reaction allows researchers to explore the influence of the phenylthio group on the reaction mechanism and kinetics. [] Understanding these factors can contribute to developing new synthetic strategies for more complex molecules containing similar structural motifs.
Q2: What information about (phenylthio)propanone derivatives can be obtained from studying their acetolysis reactions?
A2: Studying the acetolysis of 1-chloro-3-(phenylthio)propanones can reveal information about:
- Reaction Mechanism: Analyzing the reaction products and kinetics helps determine the precise steps involved in the nucleophilic substitution reaction, including the formation of any intermediates. []
- Electronic Effects: Observing the reaction rates under different conditions can elucidate how the phenylthio group influences the electron density at the reaction center and impacts the overall reactivity. []
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